

Application Notes: NMR Characterization of (1R,2R)-2-Aminocyclopentanecarboxylic Acid-Containing Peptides

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Compound of Interest

Compound Name: (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride

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Audience: Researchers, scientists, and drug development professionals.

Introduction: (1R,2R)-2-Aminocyclopentanecarboxylic Acid (ACPC) is a cyclic, non-proteinogenic β -amino acid. Its rigid cyclopentane ring imparts significant conformational constraints when incorporated into a peptide backbone. This pre-organization makes (1R,2R)-ACPC a valuable building block in the design of "foldamers"—synthetic oligomers that adopt stable, predictable secondary structures mimicking those of natural peptides and proteins. Understanding the three-dimensional structure of these peptides in solution is critical for structure-activity relationship (SAR) studies and rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the solution-state structure, dynamics, and intermolecular interactions of these modified peptides.^{[1][2][3][4]} This document provides a comprehensive overview and detailed protocols for the complete NMR characterization of peptides containing the (1R,2R)-ACPC residue.

Part 1: Application Notes

Resonance Assignment Strategy

The first step in any NMR structural study is the sequential assignment of all proton (^1H), carbon (^{13}C), and nitrogen (^{15}N) resonances to specific atoms within the peptide.^{[3][5]} Due to

the inclusion of the non-canonical ACPC residue, automated assignment software may fail, necessitating a manual or semi-automated approach.[\[1\]](#)

- ^1H and ^{13}C NMR: One-dimensional spectra provide an initial overview of the sample's purity and complexity. The chemical shifts can offer preliminary clues about the peptide's folded state.[\[6\]](#)
- 2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying proton spin systems belonging to individual amino acid residues.[\[7\]](#) It reveals through-bond scalar couplings, allowing for the grouping of all protons within a single residue (e.g., NH, H α , H β , etc.). The distinct spin system of the ACPC residue can be identified and traced.
- 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space ($< 5 \text{ \AA}$), regardless of whether they are bonded.[\[8\]](#)[\[9\]](#) Sequential assignment is achieved by observing NOE cross-peaks between protons of adjacent residues (e.g., H α_i to NH $_{i+1}$).
- 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ^1H and ^{13}C (or ^{15}N) nuclei, providing the chemical shifts for the heteronuclei and resolving signal overlap present in 1D spectra.

Conformational Analysis

Once resonances are assigned, the next step is to generate structural restraints to define the peptide's 3D conformation.

- Distance Restraints from NOESY/ROESY: The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons ($I \propto 1/r^6$).[\[5\]](#) By calibrating peak intensities, interproton distances can be estimated and used as upper-limit distance restraints in structure calculations.[\[10\]](#) For medium-sized peptides where the NOE may be close to zero, ROESY is the preferred experiment.[\[9\]](#)[\[11\]](#)
- Dihedral Angle Restraints from J-Coupling Constants: Three-bond scalar coupling constants, particularly $^3J(\text{HN}, \text{H}\alpha)$, provide information about the backbone dihedral angle ϕ via the Karplus equation.[\[12\]](#)[\[13\]](#) This relationship is crucial for defining secondary structure elements. For example, small $^3J(\text{HN}, \text{H}\alpha)$ values ($< 5 \text{ Hz}$) are indicative of helical structures, while large values ($> 8 \text{ Hz}$) suggest extended β -strand conformations.

Analysis of Supramolecular Assembly and Interactions

NMR can also probe higher-order structures and interactions with biological targets.

- Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the translational diffusion coefficient of the molecules, which is related to their size.[\[14\]](#)[\[15\]](#) It is an excellent tool for detecting and characterizing peptide aggregation or oligomerization in solution. Larger species diffuse more slowly and will have smaller diffusion coefficients.[\[16\]](#)
- Chemical Shift Perturbation (CSP) Mapping: CSP, or chemical shift mapping, is used to identify the binding interface between the peptide and a target protein.[\[17\]](#)[\[18\]](#)[\[19\]](#) By recording a series of ^1H - ^{15}N HSQC spectra of an isotopically labeled protein while titrating in the unlabeled ACPC-containing peptide, changes in the chemical shifts of the protein's amide protons can be monitored. Residues exhibiting significant perturbations are typically located at or near the binding site.[\[20\]](#)[\[21\]](#)

Part 2: Data Presentation

Quantitative data from NMR experiments should be organized systematically. The following tables provide templates for presenting typical results for a hypothetical peptide, Ac-Ala-Val-(1R,2R)ACPC-Leu-NH₂.

Table 1: Example ^1H and ^{13}C Chemical Shift Assignments (ppm) in D₂O at 298 K. Chemical shifts for the (1R,2R)-ACPC residue are based on published data for the free amino acid and are illustrative.[\[22\]](#)[\[23\]](#)

Residue	Atom	¹ H Shift (ppm)	¹³ C Shift (ppm)
Ala-1	NH	-	-
H α	4.35	52.5	
H β	1.45	19.2	
C'	-	175.1	
Val-2	NH	8.15	-
H α	4.18	61.3	
H β	2.20	32.4	
H γ	0.98, 0.95	20.5, 20.1	
C'	-	174.8	
(1R,2R)ACPC-3	NH	8.05	
H α (H2)	3.88	53.9	
H β (H1)	2.95	48.2	
Ring CH ₂	2.18, 1.75	30.4, 28.6, 22.7	
C'	-	177.1	
Leu-4	NH	7.98	
H α	4.30	54.5	
H β	1.70	42.1	
H γ	1.65	26.3	
H δ	0.92, 0.90	23.5, 22.8	
C'	-	176.2	

Table 2: Example NOE-Derived Distance Restraints.

Residue i	Atom i	Residue j	Atom j	NOE Intensity	Distance (Å)
Val-2	H α	ACPC-3	NH	Strong	1.8 - 2.7
ACPC-3	H α	Leu-4	NH	Strong	1.8 - 2.7
Ala-1	H α	Val-2	H β	Medium	1.8 - 3.5
ACPC-3	H α	ACPC-3	Ring H	Medium	1.8 - 3.5
Ala-1	H α	Leu-4	NH	Weak	2.5 - 5.0

Table 3: Example $^3J(\text{HN}, \text{H}\alpha)$ Coupling Constants and Calculated Dihedral Angles (ϕ).

Residue	$^3J(\text{HN}, \text{H}\alpha)$ (Hz)	Calculated ϕ Angle (°)	Implied Structure
Val-2	4.5	-50 to -70	Helical
ACPC-3	9.2	-100 to -140	Extended
Leu-4	4.8	-50 to -70	Helical

Part 3: Experimental Protocols

General Sample Preparation[7][24][25]

- **Peptide Purity:** Ensure the peptide is >95% pure as determined by HPLC and Mass Spectrometry.
- **Dissolution:** Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a 90% H₂O/10% D₂O mixture for observing amide protons).
- **pH Adjustment:** For aqueous samples, adjust the pH to the desired value (typically 4-5 to slow amide proton exchange) by adding microliter amounts of dilute DCl or NaOD.
- **Transfer:** Transfer the final solution to a high-quality 5 mm NMR tube.

Conformational Analysis Protocol (TOCSY, NOESY/ROESY)[8][24][26]

- Instrument Setup: Tune and match the probe for the desired nucleus (^1H). Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.
- 1D ^1H Spectrum: Acquire a standard 1D ^1H spectrum to verify shimming and determine appropriate spectral widths.
- TOCSY Acquisition:
 - Use a standard 2D TOCSY pulse sequence (e.g., dipsi2phpr).
 - Set the mixing time (spin-lock duration) to 60-80 ms to allow magnetization transfer throughout the entire amino acid spin system.
- NOESY/ROESY Acquisition:
 - Use a standard 2D NOESY (noesyegpph) or ROESY (roesyegpph) pulse sequence.
 - Set the mixing time (d8 for NOESY, p15 for ROESY) to a value appropriate for the peptide's size. A typical starting point is 200-400 ms.[8][24] For medium-sized molecules where the NOE might be null, ROESY is preferred.[9]
- Data Processing:
 - Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.
 - Perform Fourier transformation, phase correction, and baseline correction.
 - Calibrate the spectra using a known solvent signal.
 - Analyze cross-peaks to perform sequential assignment and identify spatial proximities.

Chemical Shift Perturbation (CSP) Protocol[20][26]

- **Sample Preparation:** Prepare a sample of ^{15}N -labeled protein (e.g., 0.1-0.3 mM) in a suitable buffer (90% H_2O /10% D_2O). Prepare a concentrated stock solution (e.g., 5-10 mM) of the ACPC-peptide in the same buffer.
- **Acquire Reference Spectrum:** Record a high-quality ^1H - ^{15}N HSQC spectrum of the free protein.
- **Titration:** Add small aliquots of the peptide stock solution to the protein sample. After each addition, gently mix and allow the sample to equilibrate.
- **Acquire Perturbed Spectra:** Record a ^1H - ^{15}N HSQC spectrum at each titration point (e.g., at peptide:protein molar ratios of 0.25, 0.5, 1.0, 2.0, 5.0).
- **Data Analysis:**
 - Overlay the spectra and identify amide peaks that shift or broaden upon peptide addition.
 - Calculate the weighted chemical shift difference (CSD) for each residue using the formula: $\text{CSD} = \sqrt{(\Delta\delta\text{H})^2 + (\alpha * \Delta\delta\text{N})^2}$ (where $\Delta\delta\text{H}$ and $\Delta\delta\text{N}$ are the changes in proton and nitrogen chemical shifts, and α is a weighting factor, typically ~0.14 - 0.2).[\[18\]](#)
 - Plot the CSD values versus the residue number to map the binding interface.

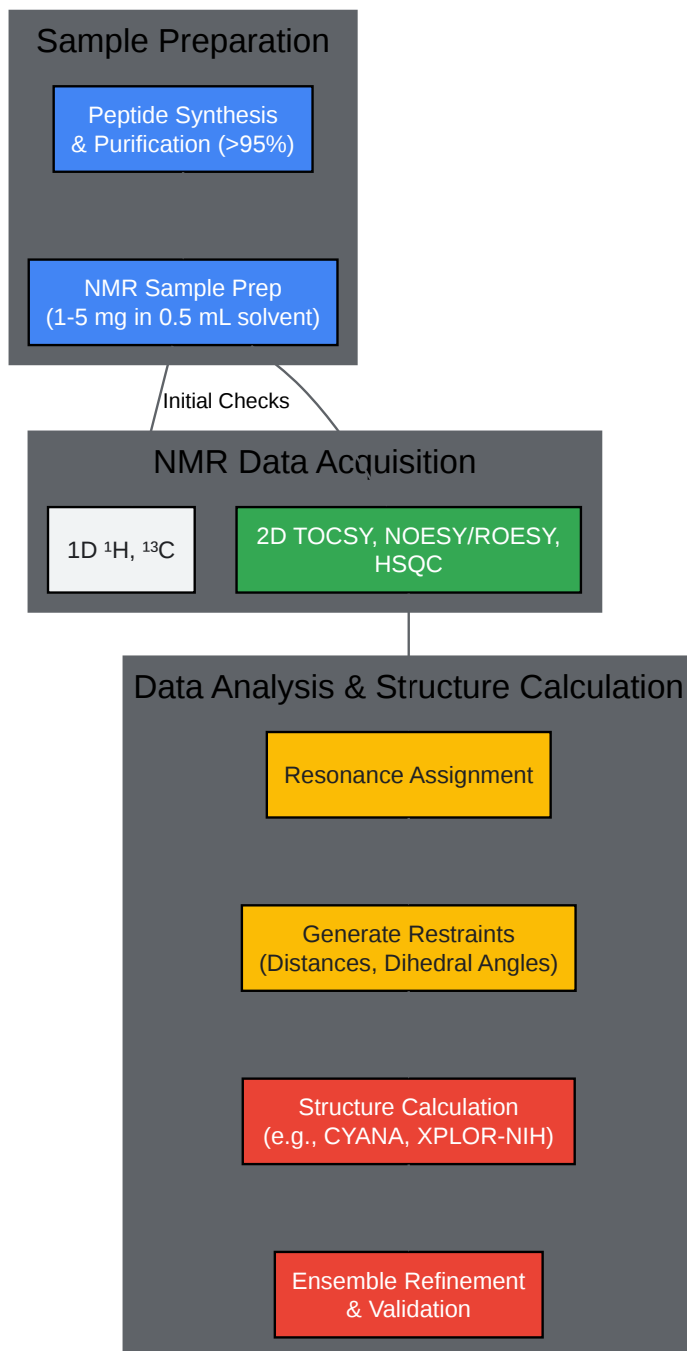
DOSY Protocol for Aggregation Analysis[\[15\]](#)[\[27\]](#)[\[28\]](#)

- **Instrument Setup:** Tune, lock, and shim the spectrometer. Calibrate the gradient strength using a standard sample (e.g., H_2O in D_2O).[\[16\]](#)
- **Data Acquisition:**
 - Use a stimulated echo pulse sequence with bipolar gradients to minimize artifacts.
 - Acquire a series of 1D ^1H spectra (typically 16-32) where the pulsed field gradient strength is incremented linearly.
 - Adjust the diffusion delay (Δ) and gradient pulse duration (δ) so that the signal for the species of interest decays to ~5-10% of its initial intensity by the final gradient step.

- Data Processing:
 - Process the 2D data array using specialized DOSY software (e.g., in TopSpin or MestReNova).
 - The software fits the signal decay for each chemical shift to the Stejskal-Tanner equation to extract a diffusion coefficient.
 - The final output is a 2D spectrum with chemical shift on one axis and the calculated diffusion coefficient on the other. Signals from all protons on a single molecule should align at the same diffusion coefficient value.

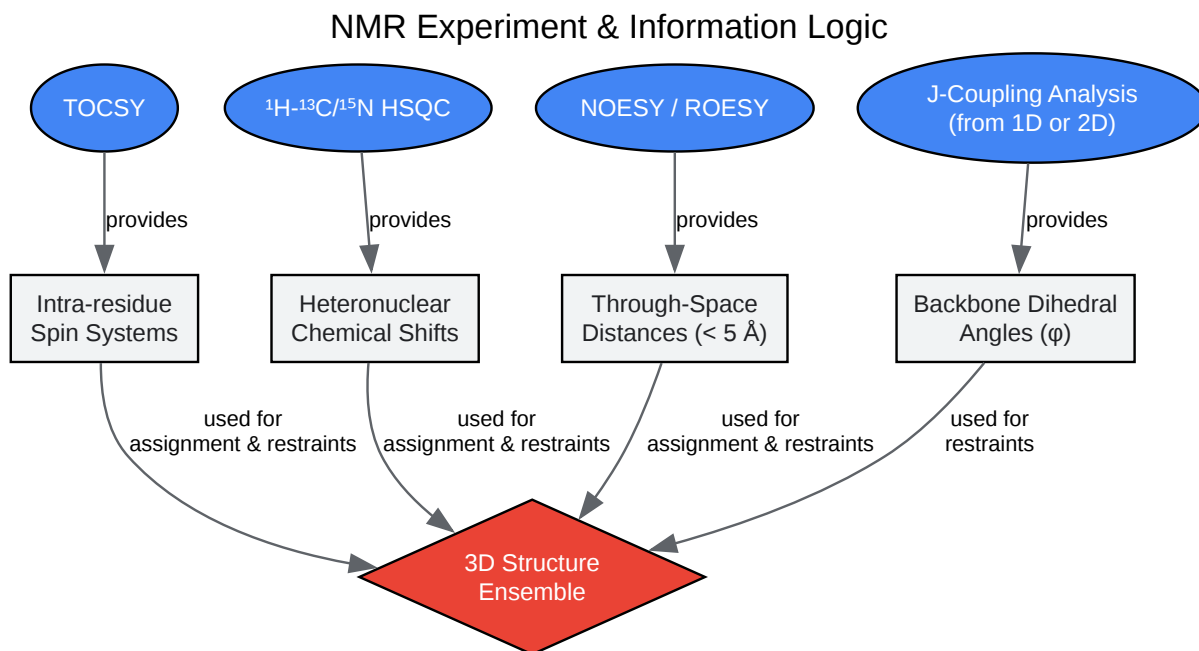
Part 4: Visualizations

Overall Workflow for NMR Characterization



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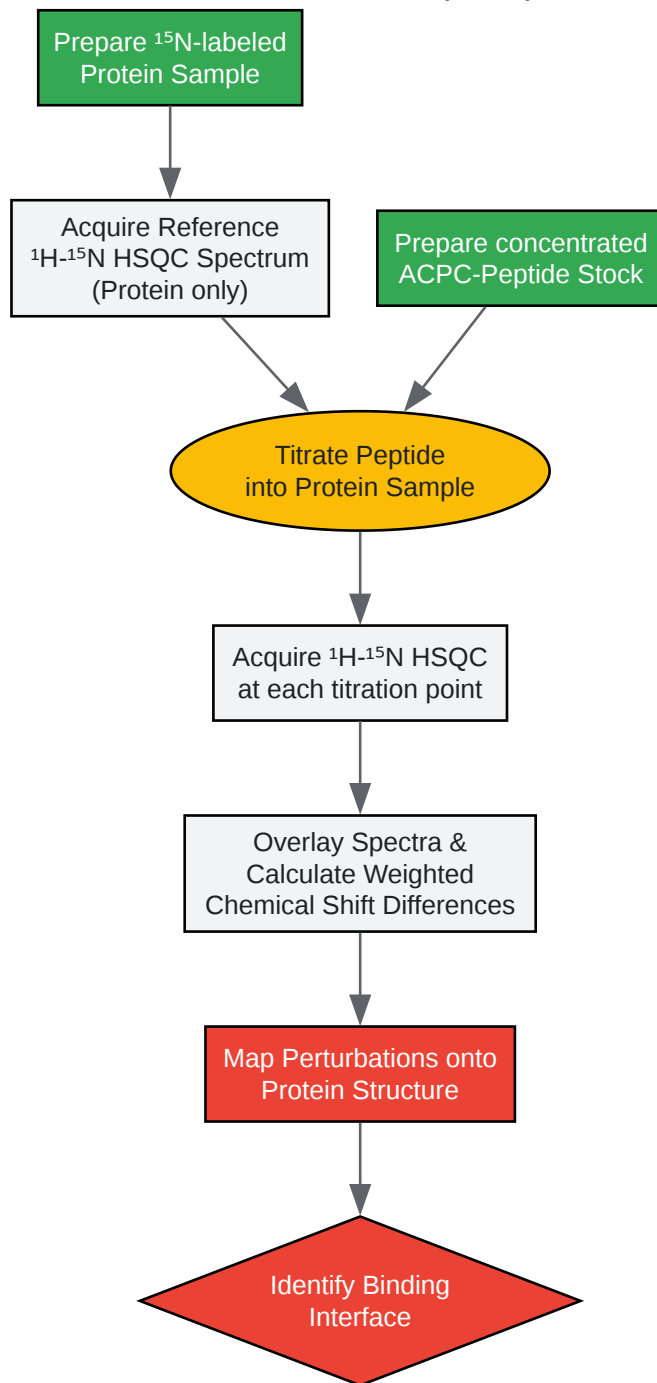
Caption: Overall workflow from peptide synthesis to 3D structure.



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Caption: Relationship between NMR experiments and derived structural data.

Chemical Shift Perturbation (CSP) Workflow



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Caption: Workflow for a Chemical Shift Perturbation (CSP) experiment.

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